![molecular formula C19H21N3O2S2 B2744510 N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252817-14-3](/img/structure/B2744510.png)
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thieno[3,2-d]pyrimidin derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidin ring, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has an acetamide group attached to the pyrimidine ring .Aplicaciones Científicas De Investigación
Antitumor Agents and Enzyme Inhibitors
Antifolate Design and Synthesis : The compound is a critical intermediate in the synthesis of classical and nonclassical antifolates, targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as dual inhibitors. These enzymes are pivotal in the DNA synthesis pathway, making their inhibition a strategic point in cancer therapy. For instance, compounds synthesized using related structures have demonstrated significant inhibitory effects on human TS and DHFR, showing potential as antitumor agents with nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).
Dual Inhibitory Action : The design and synthesis of these compounds reveal their potential as potent dual inhibitors, offering a promising approach for cancer treatment. By inhibiting both TS and DHFR, these compounds can effectively halt the proliferation of cancer cells, demonstrating a broad spectrum of tumor inhibition (Gangjee et al., 2007). Such dual inhibitory action enhances the therapeutic efficacy and could potentially overcome resistance mechanisms associated with antifolate therapies.
Selective Inhibition of Pathogen-specific DHFR : Some synthesized analogues exhibit potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii, showcasing the versatility of these compounds in targeting not only tumor cells but also pathogenic organisms. This selectivity offers a pathway to developing treatments for opportunistic infections in immunocompromised patients, highlighting the compound's role beyond anticancer applications (Gangjee et al., 2008).
Mecanismo De Acción
The biological activity of this compound would depend on its interactions with biological targets. Thieno[3,2-d]pyrimidin derivatives have been reported to exhibit various biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-21(12-14-8-6-5-7-9-14)16(23)13-26-19-20-15-10-11-25-17(15)18(24)22(19)4-2/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECJOGRVPFKFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

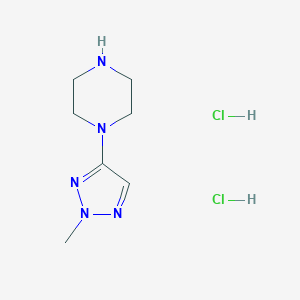
![Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride](/img/structure/B2744429.png)
![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)
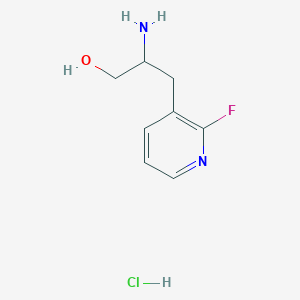
![2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2744434.png)
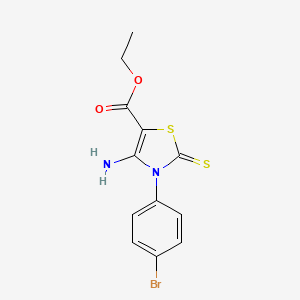
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2744439.png)
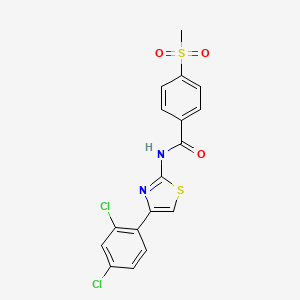
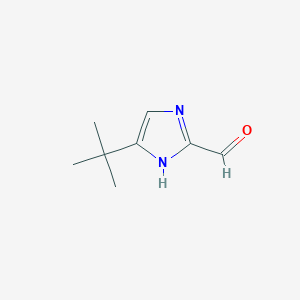


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2744446.png)

